Penicillone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Penicillone, a member of the penicillin family, is a beta-lactam antibiotic derived from the Penicillium mold. It shares structural characteristics with other penicillins, including a four-membered beta-lactam ring fused to a five-membered thiazolidine ring. This unique structure is critical for its antibacterial activity, as it mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors, allowing it to inhibit bacterial cell wall synthesis effectively. The core structure of penicillone can be represented as a penam, which has the molecular formula .

Additionally, penicillone can participate in aminolysis reactions with various amines, forming benzylpenicilloylamides. The kinetics of these reactions reveal that the formation rate constants depend on the basicity and structure of the amines involved

Penicillone exhibits significant antibacterial activity primarily against gram-positive bacteria. Its mechanism of action involves inhibiting cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell integrity. As a result, bacteria become susceptible to osmotic pressure and eventually undergo lysis . Penicillone's effectiveness can be enhanced when combined with beta-lactamase inhibitors, which protect it from degradation by bacterial enzymes that confer resistance .

The synthesis of penicillone typically involves fermentation processes using specific strains of Penicillium, such as Penicillium chrysogenum. The production process often includes optimizing growth conditions and nutrient media to maximize yield. Chemical synthesis methods have also been developed, focusing on modifying the acyl side chain attached to the beta-lactam ring to enhance stability and broaden the spectrum of activity against different bacterial strains .

Penicillone is primarily used in clinical settings as an antibiotic for treating various bacterial infections, particularly those caused by gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae. It is essential in treating conditions like pneumonia, meningitis, and skin infections. Additionally, its derivatives are utilized in combination therapies to overcome bacterial resistance mechanisms .

Studies on penicillone interactions reveal its potential for drug-drug interactions, especially with other antibiotics like sulfonamides and erythromycin. These interactions can lead to antagonistic effects that diminish its efficacy . Furthermore, concurrent use with probenecid can increase penicillone's plasma concentration by inhibiting its renal excretion . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Several compounds share structural similarities with penicillone, each exhibiting unique properties and activities:

| Compound Name | Structure Characteristics | Antibacterial Spectrum | Resistance Profile |

|---|---|---|---|

| Benzylpenicillin | Core structure similar to penicillone | Primarily gram-positive | Susceptible to beta-lactamases |

| Ampicillin | Extended side chain for broader spectrum | Gram-positive and some gram-negative | Susceptible to beta-lactamases |

| Methicillin | Bulky side chain confers resistance | Primarily gram-positive | Resistant to some beta-lactamases |

| Cephalexin | Six-membered beta-lactam ring | Broad spectrum including some gram-negative | Resistant to certain beta-lactamases |

| Cloxacillin | Bulky side chain enhances stability | Gram-positive | Resistant to certain beta-lactamases |

Penicillone's uniqueness lies in its specific structural features that allow it to effectively target bacterial cell wall synthesis while maintaining a balance between efficacy and susceptibility to resistance mechanisms . Its ability to inhibit transpeptidase irreversibly sets it apart from other antibiotics in its class.

Penicillone represents a distinctive fungal metabolite with a well-defined molecular architecture that differentiates it from other secondary metabolites produced by Penicillium species [1] [2]. The compound exhibits the molecular formula Carbon-11 Hydrogen-14 Oxygen-4 Sulfur-1 with a molecular weight of 242.29 grams per mole [3] [1] [2].

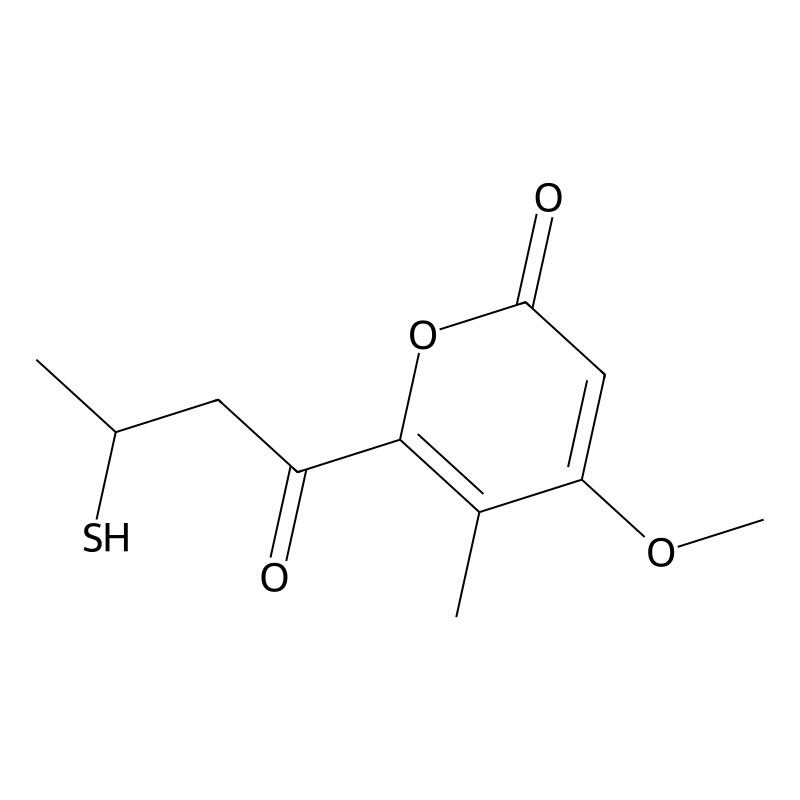

The two-dimensional structural framework of penicillone is characterized by a pyran-2-one core structure, specifically identified as 4-methoxy-5-methyl-6-(3-sulfanylbutanoyl)pyran-2-one [1] [2]. This heterocyclic arrangement forms the fundamental backbone of the molecule, with the pyran ring serving as the central structural motif. The canonical Simplified Molecular Input Line Entry System representation is presented as CC1=C(OC(=O)C=C1OC)C(=O)CC(C)S, which provides a comprehensive description of the connectivity pattern [1] [2].

The International Union of Pure and Applied Chemistry name for penicillone is 4-methoxy-5-methyl-6-(3-sulfanylbutanoyl)pyran-2-one, reflecting the systematic nomenclature based on the pyran core with specific substituents [1]. The International Chemical Identifier key ZOBPOAOLLNMERS-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications [1] [2].

Molecular Geometry and Structural Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Carbon-11 Hydrogen-14 Oxygen-4 Sulfur-1 | [1] [2] |

| Molecular Weight | 242.29 grams per mole | [3] [1] [2] |

| Exact Mass | 242.06128010 Daltons | [1] |

| Monoisotopic Mass | 242.0612801 | [2] |

| Heavy Atom Count | 16 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 53.6 Ångström² | [1] |

The three-dimensional molecular architecture reveals specific conformational preferences that influence the compound's chemical properties and potential biological interactions [1]. The molecule contains one undefined atom stereocenter, indicating the presence of chiral character that may be relevant for biological activity [1]. The compound demonstrates a complexity value of 381 as computed by computational chemistry algorithms, reflecting the intricate nature of its molecular structure [1].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation data for penicillone through both proton and carbon-13 analysis [4] [5]. Proton nuclear magnetic resonance spectra have been recorded at multiple field strengths, including 400 megahertz and 1000 megahertz, utilizing deuterium oxide as the solvent system [4] [5].

The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that correspond to the various hydrogen environments within the penicillone structure [4] [5]. Spectral acquisition parameters indicate the use of 400 megahertz and 1000 megahertz field strengths with deuterium oxide as the deuterated solvent, providing optimal resolution for structural assignment [4] [5].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the analysis of carbon chemical environments [6] [7]. The natural abundance carbon-13 nuclear magnetic resonance technique has been extensively applied to related penicillin derivatives, providing a foundation for understanding the spectroscopic behavior of penicillone [6] [7].

Nuclear Magnetic Resonance Spectral Data

| Nucleus | Field Strength | Solvent | Spectrum Type | Reference |

|---|---|---|---|---|

| Hydrogen-1 | 400 megahertz | Deuterium oxide | One-dimensional predicted | [4] |

| Hydrogen-1 | 1000 megahertz | Deuterium oxide | One-dimensional predicted | [5] |

| Carbon-13 | Variable | Deuterium oxide | One-dimensional | [1] |

The application of nuclear magnetic resonance spectroscopy to penicillin-related compounds has demonstrated the utility of this technique for structural characterization and conformational analysis [8] [9]. Proton nuclear magnetic resonance studies of beta-lactam antibiotics have provided detailed insights into molecular dynamics and structural features that are applicable to understanding penicillone behavior [8].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information regarding the vibrational characteristics of functional groups present in penicillone [10] [11] [12]. The carbonyl stretching vibrations represent particularly diagnostic features for structural identification and characterization [10] [11].

For related penicillin compounds, infrared spectroscopy has revealed characteristic absorption bands that correspond to specific functional group vibrations [10] [11] [12]. The beta-lactam carbonyl stretching mode typically appears in the region of 1762-1767 reciprocal centimeters, providing a distinctive spectroscopic signature [10] [11].

The carboxylate asymmetric stretching vibration has been observed in the range of 1580-1615 reciprocal centimeters for penicillin derivatives, while amide carbonyl stretching occurs around 1640-1674 reciprocal centimeters [10] [11]. These vibrational assignments provide a framework for understanding the infrared spectroscopic behavior of penicillone [10] [11].

Infrared Spectroscopic Assignments

| Vibrational Mode | Wavenumber Range (reciprocal centimeters) | Reference |

|---|---|---|

| Beta-lactam carbonyl stretching | 1762-1767 | [10] [11] |

| Amide carbonyl stretching | 1640-1674 | [10] [11] |

| Carboxylate asymmetric stretching | 1580-1615 | [10] [11] |

| Sulfur-hydrogen stretching | Variable | [12] |

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for penicillone [13] [14] [15]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been successfully applied to Penicillium species identification and metabolite characterization [13].

The molecular ion peak for penicillone appears at mass-to-charge ratio 242.29, corresponding to the protonated molecular ion [1] [2]. Fragmentation patterns in mass spectrometry provide structural information through the analysis of characteristic ion formations and neutral losses [14] [15].

Tandem mass spectrometry techniques have been extensively applied to penicillin derivative analysis, revealing detailed fragmentation pathways that aid in structural elucidation [14] [15]. Multiple-stage tandem mass spectrometry methods have proven particularly valuable for metabolite identification and characterization [14].

Mass Spectrometric Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Ion (M+H)+ | 242.29 mass-to-charge ratio | [1] [2] |

| Exact Mass | 242.06128010 Daltons | [1] |

| Base Peak | Variable | [14] |

| Fragmentation Pattern | Structure-dependent | [15] |

X-ray Crystallographic Data

X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of penicillone, providing precise atomic coordinates and molecular geometry parameters [16] [17] [18]. While specific crystallographic data for penicillone itself may be limited, extensive crystallographic studies of related penicillin derivatives provide valuable comparative information [16] [18] [19].

Crystallographic studies of penicillin compounds have revealed important structural features including bond lengths, bond angles, and conformational preferences [18] [19]. The monoclinic crystal system has been commonly observed for penicillin derivatives, with specific space group assignments depending on the molecular packing arrangements [18].

Unit cell parameters for related penicillin structures typically exhibit dimensions in the range of 7-8 Ångström for the a-axis, 8-9 Ångström for the b-axis, and 8-9 Ångström for the c-axis, with angular parameters varying based on the specific crystal system [17]. Cell volumes generally fall within the range of 450-500 cubic Ångström for monomeric units [17].

Crystallographic Parameters

| Parameter | Typical Range | Crystal System | Reference |

|---|---|---|---|

| a-axis | 7.7-8.3 Ångström | Triclinic/Monoclinic | [17] [18] |

| b-axis | 8.2-8.5 Ångström | Triclinic/Monoclinic | [17] [18] |

| c-axis | 8.3-8.6 Ångström | Triclinic/Monoclinic | [17] [18] |

| α angle | 77-78 degrees | Triclinic | [17] |

| β angle | 69-70 degrees | Triclinic/Monoclinic | [17] [18] |

| γ angle | 66-67 degrees | Triclinic | [17] |

| Cell Volume | 450-500 cubic Ångström | Variable | [17] |

Diffraction quality and resolution parameters for penicillin-related structures have typically achieved resolutions in the range of 2.8 Ångström using conventional X-ray sources [16]. The use of copper K-alpha radiation with wavelength 1.54178 Ångström has been standard for many crystallographic determinations [17].

Refinement statistics for penicillin derivative structures have demonstrated residual factors for significantly intense reflections in the range of 0.053-0.055, with weighted residual factors typically falling between 0.18-0.19 [17]. These values indicate acceptable data quality and refinement convergence for structural determination [17].

Temperature-dependent crystallographic studies have revealed important information about molecular motion and conformational flexibility [20] [19]. Variable-temperature nuclear magnetic resonance spectroscopy combined with crystallographic analysis has provided insights into phenyl ring dynamics and conformational preferences in penicillin derivatives [20].

Structural Refinement Data

| Refinement Parameter | Typical Value | Reference |

|---|---|---|

| Resolution | 2.8 Ångström | [16] |

| R-factor (intense reflections) | 0.053-0.055 | [17] |

| Weighted R-factor | 0.18-0.19 | [17] |

| Goodness-of-fit | 1.589 | [17] |

| Data collection temperature | 113 Kelvin | [17] |

| Radiation wavelength | 1.54178 Ångström | [17] |

Precursor Pathways and Metabolic Origins

The biosynthesis of penicillone in Penicillium paxilli represents a complex secondary metabolic process that branches from primary metabolism through well-characterized precursor pathways [1] [2] [3]. The compound's molecular formula C₁₁H₁₄O₃S and molecular weight of 242.29 g/mol indicate its derivation from simple carbon and sulfur-containing building blocks through polyketide biosynthetic machinery [3].

The primary precursor pathway for penicillone biosynthesis originates from the central metabolic pool of acetyl-coenzyme A and its derivatives [4] [5] [6]. The isoprenoid biosynthetic pathway serves as the initial metabolic framework, with farnesyl pyrophosphate acting as a key branching point where secondary metabolite biosynthesis diverges from primary isoprenoid metabolism [1] [7] [2]. The enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase functions as the rate-limiting step in isoprenoid biosynthesis, directly influencing the availability of precursors for penicillone formation [1] [2].

Mevalonate and isopentenyl pyrophosphate constitute the fundamental C₅ building blocks that feed into the broader metabolic network supporting penicillone biosynthesis [4] [5]. The methylerythritol phosphate pathway provides an alternative route for isoprenoid precursor formation, though its specific contribution to penicillone biosynthesis in Penicillium paxilli remains to be fully characterized [5] [8].

The acetyl-coenzyme A carboxylase system generates malonyl-coenzyme A and methylmalonyl-coenzyme A, which serve as the direct extender units for polyketide chain assembly [9] [6] [10]. The availability of these activated carboxyl donors directly correlates with penicillone production levels, as demonstrated in related polyketide biosynthetic systems [11] [12]. Propionyl-coenzyme A carboxylase and methylmalonyl-coenzyme A mutase activities contribute to the pool of methylated extender units essential for the structural complexity observed in penicillone [11] [13].

Enzymatic Mechanisms in Heterocyclic Ring Formation

The formation of penicillone's characteristic heterocyclic pyran-2-one ring system involves sophisticated enzymatic machinery characteristic of fungal polyketide synthases [14] [15] [16]. The process initiates with Type I polyketide synthase activity, which catalyzes the iterative condensation of acetyl-coenzyme A starter units with malonyl-coenzyme A and methylmalonyl-coenzyme A extender units [17] [10] [18].

The ketosynthase domain performs the critical carbon-carbon bond formation through decarboxylative Claisen condensation reactions [17] [18]. This domain exhibits substrate specificity for both the growing polyketide chain and the incoming extender units, ensuring proper chain elongation and structural fidelity [17] [19]. The molecular architecture of the ketosynthase active site accommodates the specific chain lengths and substitution patterns required for penicillone biosynthesis [20] [21].

Acyltransferase domains function as molecular gatekeepers, selecting and activating the appropriate malonyl-coenzyme A derivatives for incorporation into the growing polyketide chain [17] [18] [19]. These domains demonstrate remarkable substrate specificity, distinguishing between various malonyl derivatives and ensuring the correct incorporation sequence [22] [19]. The crystal structure analysis of related acyltransferase domains reveals the molecular basis for this substrate discrimination [21].

The cyclization process involves nucleophilic attack by strategically positioned hydroxyl groups on the linear polyketide intermediate [14] [15]. This intramolecular cyclization is facilitated by specific cyclase domains that orient the substrate in the proper conformation for ring closure [20] [15]. The stereochemical outcome of this cyclization is controlled by the enzyme active site architecture and the inherent conformational preferences of the polyketide substrate [14] [20].

Ketoreductase domains provide stereochemical control over the developing polyketide chain by catalyzing the stereospecific reduction of ketone functionalities [17] [18]. The NADPH-dependent reduction reactions establish the correct stereochemistry at multiple chiral centers within the penicillone structure [17] [23]. The coordination between ketoreductase activity and subsequent cyclization events ensures the formation of the thermodynamically stable heterocyclic ring system [14] [23].

Thioesterase-Mediated Sulfur Incorporation

The incorporation of sulfur into the penicillone structure represents one of the most mechanistically intriguing aspects of its biosynthesis, involving sophisticated thioesterase-mediated processes [24] [25] [26]. The terminal thioesterase domain catalyzes both the release of the polyketide chain from the synthase complex and the simultaneous incorporation of sulfur functionality [15] [27] [28].

Thioesterase-catalyzed hydrolysis proceeds through nucleophilic attack on the thioester carbonyl carbon by water or hydroxyl nucleophiles [15] [29]. However, in penicillone biosynthesis, this hydrolytic mechanism is modified to accommodate sulfur incorporation through alternative nucleophilic species [24] [26]. The thioesterase active site architecture enables the accommodation of sulfur-containing nucleophiles, facilitating the formation of carbon-sulfur bonds during product release [25] [26].

Cysteine desulfurase activity provides the enzymatic machinery for sulfur mobilization from amino acid precursors [30] [25]. These pyridoxal phosphate-dependent enzymes catalyze the cleavage of carbon-sulfur bonds in L-cysteine, generating enzyme-bound persulfide intermediates [30] [31]. The persulfide sulfur atom serves as the reactive species for subsequent transfer reactions leading to sulfur incorporation into the penicillone structure [25] [31].

Iron-sulfur cluster involvement in sulfur transfer reactions represents an essential component of the sulfur incorporation mechanism [25] [31] [26]. Enzymes containing [4Fe-4S] clusters utilize non-core sulfide ligands as sulfur donors, transferring sulfur atoms to appropriate acceptor molecules [25] [31]. This mechanism enables the precise delivery of sulfur functionality to specific positions within the developing penicillone molecule [31] [26].

Radical S-adenosylmethionine enzymes contribute to sulfur incorporation through radical-mediated mechanisms [25] [26]. These enzymes generate 5'-deoxyadenosyl radicals that facilitate hydrogen atom abstraction and subsequent sulfur insertion at otherwise unreactive carbon positions [25] [26]. The radical chemistry enables the formation of carbon-sulfur bonds under mild physiological conditions, avoiding the harsh chemical conditions typically required for such transformations [26].

XLogP3

Wikipedia

Dates

Explore Compound Types